molecular formula C15H24N2O B11746302 (E)-N-[1-(Pyridin-2-YL)decylidene]hydroxylamine

(E)-N-[1-(Pyridin-2-YL)decylidene]hydroxylamine

Cat. No.: B11746302
M. Wt: 248.36 g/mol
InChI Key: BQLQVZJEOAXVOR-ICFOKQHNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-[1-(Pyridin-2-YL)decylidene]hydroxylamine is a chemical compound characterized by the presence of a pyridine ring attached to a decylidene group through a hydroxylamine linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-[1-(Pyridin-2-YL)decylidene]hydroxylamine typically involves the reaction of pyridin-2-yl derivatives with decylidene hydroxylamine under specific conditions. One common method includes the use of a catalyst-free environment to facilitate the reaction between N-hetaryl ureas and alcohols . This environmentally friendly technique yields a wide range of N-pyridin-2-yl substituted carbamates, which can be further processed to obtain the desired compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and sustainable practices are often employed to ensure high yield and purity of the compound. Techniques such as solvent-free reactions and the use of renewable resources are preferred to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

(E)-N-[1-(Pyridin-2-YL)decylidene]hydroxylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its amine derivatives.

    Substitution: The hydroxylamine group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like m-CPBA (meta-Chloroperoxybenzoic acid) for oxidation and reducing agents such as sodium borohydride for reduction . Substitution reactions often require the presence of catalysts or specific solvents to proceed efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce pyridin-2-ylamines. Substitution reactions can result in a variety of functionalized derivatives, expanding the compound’s utility in different applications.

Scientific Research Applications

Chemistry

In chemistry, (E)-N-[1-(Pyridin-2-YL)decylidene]hydroxylamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .

Biology

The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor modulators. Its ability to interact with biological macromolecules makes it a valuable tool for probing biochemical pathways and mechanisms.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or infectious diseases .

Industry

In the industrial sector, the compound can be used in the production of advanced materials, including polymers and coatings. Its chemical stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of (E)-N-[1-(Pyridin-2-YL)decylidene]hydroxylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding domains . These interactions can lead to changes in cellular processes and pathways, ultimately resulting in the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-N-[1-(Pyridin-2-YL)decylidene]hydroxylamine is unique due to its specific hydroxylamine linkage, which imparts distinct chemical and biological properties. This structural feature allows for unique interactions with molecular targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H24N2O

Molecular Weight

248.36 g/mol

IUPAC Name

(NZ)-N-(1-pyridin-2-yldecylidene)hydroxylamine

InChI

InChI=1S/C15H24N2O/c1-2-3-4-5-6-7-8-12-15(17-18)14-11-9-10-13-16-14/h9-11,13,18H,2-8,12H2,1H3/b17-15-

InChI Key

BQLQVZJEOAXVOR-ICFOKQHNSA-N

Isomeric SMILES

CCCCCCCCC/C(=N/O)/C1=CC=CC=N1

Canonical SMILES

CCCCCCCCCC(=NO)C1=CC=CC=N1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.